molecular formula C13H18 B1618964 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 21693-51-6

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1618964
CAS No.: 21693-51-6
M. Wt: 174.28 g/mol
InChI Key: OIIJXQMSEYQDDI-UHFFFAOYSA-N
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Description

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene (CAS Registry Number: 21693-51-6) is an organic compound with the molecular formula C13H18 and a molecular weight of 174.28 g/mol . This trimethyl-substituted tetralin derivative is characterized by a density of approximately 0.923 g/cm³ and a boiling point of around 267°C . Its structure serves as a versatile scaffold in medicinal chemistry research. The tetrahydronaphthalene (tetralin) core is a common motif in the development of bioactive molecules, and its derivatives are frequently investigated for their potential interactions with the central nervous system, such as binding to opioid receptors . Furthermore, structurally similar tetralin compounds are explored for their anti-inflammatory properties, indicating the potential of this chemical class in pharmacological studies . As a high-purity chemical, it is also a candidate for use as a component in surrogate fuel mixtures, where hydrocarbons are studied for their physical properties like density and viscosity to model and optimize combustion performance . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, therapeutics, or for any personal use.

Properties

IUPAC Name

1,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJXQMSEYQDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C=CC(=C12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944298
Record name 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21693-51-6
Record name 1,5,8-Trimethyltetralin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021693516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,8-TRIMETHYLTETRALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IUN61E4YV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Hydrogenation of 1,5,8-Trimethylnaphthalene

Synthetic Route and Reaction Conditions

The most common and industrially relevant method to prepare 1,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene is the catalytic hydrogenation of 1,5,8-trimethylnaphthalene. This process involves the partial saturation of the naphthalene ring system, specifically reducing the 1,2,3,4 positions while preserving the aromaticity of the other ring.

  • Starting Material: 1,5,8-Trimethylnaphthalene
  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (in some cases)
  • Hydrogen Pressure: High-pressure hydrogen gas, typically in the range of 50–110 bar
  • Temperature: Elevated temperatures, generally between 80–150 °C
  • Solvent: Often ethanol or other suitable organic solvents
  • Reaction Time: Several hours (e.g., 4 hours typical)

The reaction selectively hydrogenates the aromatic ring to yield the tetrahydro derivative with high yield and purity. The choice of catalyst and reaction parameters can be optimized to control the degree of hydrogenation and avoid over-reduction to fully saturated hydrocarbons.

Parameter Typical Range/Value Notes
Catalyst Pd/C, PtO₂, Raney Ni Pd/C and PtO₂ preferred for selectivity
Hydrogen Pressure 50–110 bar High pressure required for effective hydrogenation
Temperature 80–150 °C Elevated temperature to increase reaction rate
Solvent Ethanol or similar Solvent choice affects solubility and reaction kinetics
Reaction Time 3–6 hours Depends on catalyst activity and scale

Industrial Production Methods

In industrial settings, the hydrogenation process is scaled up using high-pressure hydrogenation reactors equipped with efficient catalysts such as Pd/C or PtO₂. The process parameters are carefully controlled to maximize yield and purity while minimizing side reactions.

  • Reactor Type: Fixed-bed or slurry reactors designed for high-pressure hydrogenation
  • Catalyst Loading: Optimized for catalyst longevity and activity
  • Process Control: Automated control of temperature, pressure, and hydrogen flow rate

Industrial methods emphasize catalyst recycling, continuous operation, and safety due to the high-pressure hydrogen environment.

Alternative Synthetic Routes and Research Findings

While catalytic hydrogenation is the principal method, research has explored alternative approaches involving multi-step synthesis starting from naphthalene derivatives:

These methods, while less direct, provide routes for complex derivative synthesis and are valuable in research contexts.

Chemical Reaction Analysis Relevant to Preparation

  • Hydrogenation: The key reaction is the selective hydrogenation of the aromatic ring using metal catalysts.
  • Oxidation: Precursor compounds may undergo oxidation to ketones or alcohols before selective reduction.
  • Substitution: Electrophilic substitution on the aromatic ring precedes hydrogenation to install methyl groups in specific positions.

Summary Table of Preparation Methods

Method Starting Material Catalyst Conditions Yield & Notes
Catalytic hydrogenation 1,5,8-Trimethylnaphthalene Pd/C or PtO₂ 50–110 bar H₂, 80–150 °C, 3–6 h High yield, selective tetrahydro product
Perhydrogenation of naphthalene-1,5-diol Naphthalene-1,5-diol Raney Ni 110 bar H₂, 100 °C, 4 h Moderate yield (~67%), intermediate step
Multi-step oxidation/reduction Hydroxylated naphthalene TPAP (oxidation), Pd/C (reduction) Varied, mild to moderate conditions Enables derivative synthesis, complex

Research and Practical Considerations

  • The choice of catalyst is critical for selective hydrogenation without over-reduction.
  • High pressure and temperature facilitate efficient hydrogenation but require specialized equipment.
  • Purity of starting materials affects the yield and quality of the tetrahydro derivative.
  • Industrial processes focus on scalability, catalyst reuse, and safety .
  • Research continues on alternative catalytic systems and green chemistry approaches to improve efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and derivatives of 1,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene, highlighting differences in substituent positions, functional groups, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Distinctions Applications/Findings
This compound 21693-51-6 C₁₃H₁₈ 174.28 Methyl groups at positions 1, 5, 8. Limited data in provided evidence; likely used in chemical synthesis or flavor industries.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene 475-03-6 C₁₃H₁₈ 174.28 Methyl groups at positions 1, 1, 6 (geminal methyl at C1). Identified in distilled spirits (FCD distillate); contributes to flavor profiles .
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-1-ol 30316-17-7* C₁₃H₁₈O 190.28 Hydroxyl group at C1; methyl groups at 2, 5, 8. Biomarker for renal cell carcinoma (RCC); decreased levels in RCC urine samples .
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene 1634-12-4 C₁₄H₂₀ 188.31 Four methyl groups (positions 1, 1, 4, 7). No direct application data; higher molecular weight may influence solubility/reactivity .
1,5,7-Trimethyl-1,2,3,4-tetrahydronaphthalene Not specified C₁₃H₁₈ 174.28 Methyl groups at positions 1, 5, 5. Structural isomer; limited data in evidence .

Note: CAS RN 30316-17-7 refers to the non-hydroxylated form (2,5,8-trimethyltetralin), while the hydroxylated derivative (2,5,8-trimethyl-1-ol) is discussed in biomedical studies.

Structural and Functional Differences

The hydroxylated derivative (2,5,8-trimethyl-1-ol) demonstrates how functional groups alter biological activity. Its decreased urinary levels in RCC patients suggest a role in metabolic pathways disrupted by cancer .

Molecular Weight and Stability: The tetramethyl analog (C₁₄H₂₀) has a higher molecular weight, likely reducing volatility compared to trimethyl variants. This could affect its suitability as a volatile organic compound (VOC) in biomarker studies. Non-hydroxylated compounds (e.g., 1,5,8-trimethyl) may exhibit greater chemical stability compared to hydroxylated forms, which are prone to oxidation or conjugation in biological systems.

Biomedical Relevance: 2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-1-ol is highlighted as a discriminatory VOC in RCC studies, validated across multiple cohorts .

Biological Activity

Overview

1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 21693-51-6) is a polycyclic aromatic hydrocarbon that has garnered interest for its potential biological activities. This compound is characterized by the unique positioning of its methyl groups, which influence its chemical reactivity and interactions within biological systems. Its synthesis typically involves the hydrogenation of 1,5,8-trimethylnaphthalene under high pressure and temperature conditions using catalysts like palladium on carbon or platinum oxide.

  • Molecular Formula : C₁₃H₁₈
  • Molecular Weight : 174.282 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions may involve binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets are still under investigation but suggest a potential role in therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively when compared to other compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. This activity could be leveraged in developing new antimicrobial agents .

Toxicological Profile

The acute toxicity of related compounds like 1,2,3,4-tetrahydronaphthalene has been documented with an LD50 of approximately 2860 mg/kg in male rats. Symptoms of exposure include headache and nausea at high concentrations. While specific data on this compound's toxicity is limited, it is essential to consider these findings when assessing safety profiles for potential applications .

Study on Antioxidant Properties

A study published in MDPI evaluated the antioxidant capacity of various extracts containing this compound using DPPH and ABTS assays. The results indicated a strong radical scavenging ability with varying effectiveness depending on extraction methods and conditions.

Extraction MethodDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Supercritical CO₂165.529.07
Soxhlet Extraction360.08546.31

Study on Antimicrobial Activity

In another evaluation focusing on antimicrobial activity against common pathogens such as E. coli and S. aureus, the compound showed promising results indicating potential as a natural preservative in food products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
1,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene

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